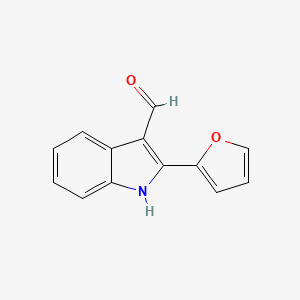
1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both furan and indole moieties The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1H-indole-3-carbaldehyde typically involves the condensation of furan-2-carbaldehyde with indole derivatives. One common method is the Vilsmeier-Haack reaction, where furan-2-carbaldehyde reacts with indole in the presence of a Vilsmeier reagent (a combination of DMF and POCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Br2, Cl2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 2-(furan-2-yl)-1H-indole-3-carboxylic acid
Reduction: 2-(furan-2-yl)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Furan-2-yl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and indole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(furan-2-yl)-1H-indole-3-carboxylic acid
- 2-(furan-2-yl)-1H-indole-3-methanol
- 2-(furan-2-yl)-1H-indole-3-nitrile
Uniqueness
2-(Furan-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both furan and indole rings, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
61726-88-3 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-(furan-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H |
Clé InChI |
BFQHINGNLQJQID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CO3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


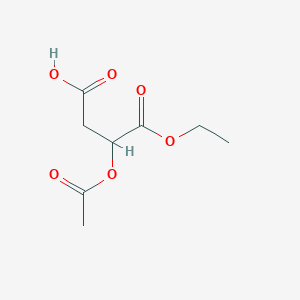
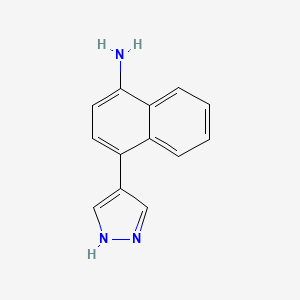
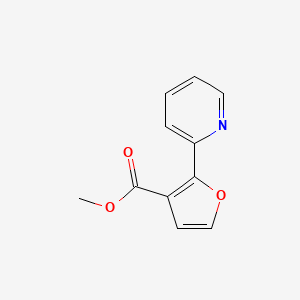
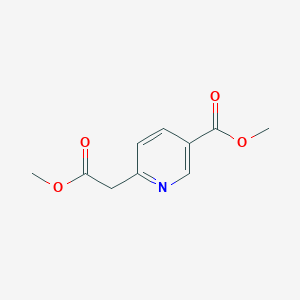
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)





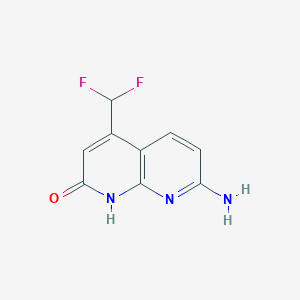
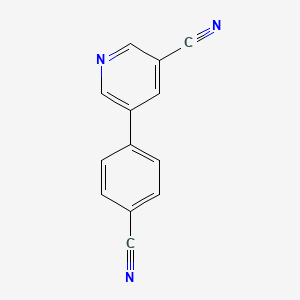
![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
